molecular formula C8H11O6PS2 B13361462 O-(4-(Phosphonooxy)benzyl) methanesulfonothioate

O-(4-(Phosphonooxy)benzyl) methanesulfonothioate

Cat. No.: B13361462
M. Wt: 298.3 g/mol
InChI Key: HGFZMALLRLIAJV-UHFFFAOYSA-N
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Description

O-(4-(Phosphonooxy)benzyl) methanesulfonothioate: is an organic compound that belongs to the class of diphenylmethanes. This compound is characterized by the presence of a phosphonooxy group attached to a benzyl moiety, which is further linked to a methanesulfonothioate group. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(4-(Phosphonooxy)benzyl) methanesulfonothioate typically involves the reaction of 4-(hydroxymethyl)benzyl methanethiosulfonate with a phosphonooxy reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through column chromatography and recrystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: O-(4-(Phosphonooxy)benzyl) methanesulfonothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

O-(4-(Phosphonooxy)benzyl) methanesulfonothioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-(4-(Phosphonooxy)benzyl) methanesulfonothioate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying key amino acid residues. This interaction can disrupt the normal function of the enzyme, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of phosphonooxy and sulfonothioate groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H11O6PS2

Molecular Weight

298.3 g/mol

IUPAC Name

[4-(methylsulfonothioyloxymethyl)phenyl] dihydrogen phosphate

InChI

InChI=1S/C8H11O6PS2/c1-17(12,16)13-6-7-2-4-8(5-3-7)14-15(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11)

InChI Key

HGFZMALLRLIAJV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=S)OCC1=CC=C(C=C1)OP(=O)(O)O

Origin of Product

United States

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